2-(3-Cyanobenzoyl)-5-methylpyridine
Description
2-(3-Cyanobenzoyl)-5-methylpyridine is a pyridine derivative featuring a 5-methylpyridine core substituted at the 2-position with a 3-cyanobenzoyl group. This compound’s structure combines the aromatic pyridine ring with an electron-withdrawing cyano group, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-(5-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-5-6-13(16-9-10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGZSSAYJMWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246483 | |
| Record name | 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-45-6 | |
| Record name | 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Cyanobenzoyl)-5-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring substituted with a cyanobenzoyl group at the 3-position and a methyl group at the 5-position. The unique structural components of this molecule suggest various applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1187163-45-6
The presence of both the cyano and benzoyl groups contributes to its reactivity, making it a candidate for further biological evaluation.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, potentially useful in treating infections.
- Anticancer Potential : Investigations into structural analogs have shown promising results in inhibiting cancer cell proliferation, indicating a need for further exploration of this compound's effects on cancerous cells.
- Anti-inflammatory Effects : Similar pyridine derivatives have demonstrated anti-inflammatory activities, warranting studies on this compound's ability to modulate inflammatory pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the interaction of the compound with specific molecular targets—such as enzymes or receptors—may lead to its observed biological effects. For instance, the cyano group may participate in nucleophilic attacks or coordinate with metal ions in enzyme active sites, influencing their activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 3-(4-Cyanobenzoyl)-4-methylpyridine | Methyl group at position 4 | Used as a stabilizer for nanoparticles |
| 2-(2,6-Dimethoxybenzoyl)-5-methylpyridine | Two methoxy groups at positions 2 and 6 | Exhibits enzyme inhibition properties |
| N-(3-chloro-4-fluorophenyl)-3-cyano-5-fluorobenzamide | Contains both cyano and fluorine substituents | High potency against specific receptors |
This table highlights how the arrangement of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to other compounds.
Case Studies
- Antimicrobial Studies : Research has indicated that derivatives of pyridine exhibit significant antimicrobial activity. A study evaluating various pyridine compounds found that those with cyano substitutions showed enhanced efficacy against bacterial strains .
- Cancer Cell Proliferation Inhibition : A comparative analysis revealed that certain benzoylpyridines demonstrated notable inhibition of cancer cell lines. Further studies are needed to assess how this compound performs in similar assays .
- Inflammatory Response Modulation : In vitro studies on related compounds have shown potential for reducing pro-inflammatory cytokines. Investigating the effects of this compound on inflammatory markers could yield valuable insights into its therapeutic applications .
Comparison with Similar Compounds
The following analysis compares 2-(3-Cyanobenzoyl)-5-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects, synthesis, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., cyano, fluoro) enhance polarity and electronic delocalization, making such compounds suitable for optoelectronic applications or as pharmacophores requiring strong dipole interactions .
- Electron-donating groups (e.g., methoxy) reduce electrophilicity, which may modulate receptor binding kinetics, as seen in M-5MPEP’s partial inhibition of mGlu5 .
Key Observations :
- Substituted pyridines are commonly synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions under high-temperature conditions .
- Yields vary significantly based on substituent reactivity; electron-deficient aryl groups (e.g., cyanobenzoyl) may require specialized catalysts or protecting groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
